Fmoc-Arg(pbf)-H

Description

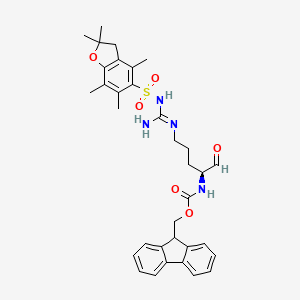

Fmoc-Arg(Pbf)-H (Nα-9-Fluorenylmethyloxycarbonyl-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine) is a critical building block in solid-phase peptide synthesis (SPPS). Its molecular formula is C₃₄H₄₀N₄O₇S (average mass: 648.775 g/mol), featuring orthogonal protecting groups: the Fmoc group (base-labile) for α-amine protection and the Pbf group (acid-labile) for the guanidino side chain of arginine . Introduced in 1993 as an alternative to the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group, Pbf offers enhanced acid lability, enabling faster deprotection under trifluoroacetic acid (TFA) conditions .

Synthetic optimizations, such as the use of phase-transfer catalysts (e.g., tetraethylammonium bromide) during Pbf introduction, have improved yields from 59% to 72% . The compound is widely employed in automated SPPS for peptides requiring arginine residues, including antimicrobial peptides, cyclic RGD sequences, and hormone analogs .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N4O6S/c1-20-21(2)31(22(3)28-17-34(4,5)44-30(20)28)45(41,42)38-32(35)36-16-10-11-23(18-39)37-33(40)43-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,18,23,29H,10-11,16-17,19H2,1-5H3,(H,37,40)(H3,35,36,38)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXUIYIKSSZLQR-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Arginine

The carboxyl group of arginine is esterified to facilitate subsequent reactions. For example, Boc-Arg-OMe·HCl is synthesized by treating arginine methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in a mixture of acetone and water. Key parameters include:

Introduction of the Pbf Group

The guanidine group is protected using Pbf-Cl under alkaline conditions:

Boc Deprotection

The Boc group is removed using hydrochloric acid in ethyl acetate:

Saponification

The methyl ester is hydrolyzed to yield H-Arg(Pbf)-OH:

Fmoc Protection

The α-amino group is protected with Fmoc-Osu:

Table 1: Critical Reaction Parameters for this compound Synthesis

Industrial-Scale Production Optimizations

The patent CN106928171A discloses a cost-effective method for large-scale synthesis, emphasizing:

Reduced Pbf-Cl Consumption

Solvent Recycling

Crystallization Efficiency

Integration with Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Arg(Pbf)-OH is activated using carbodiimide chemistry for SPPS:

Table 2: SPPS Coupling Conditions for Fmoc-Arg(Pbf)-OH

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 45°C | +15% |

| Solvent | NBP | +12% |

| Activation Time | 30 min | +8% |

Purification and Characterization

Chromatographic Purification

Spectroscopic Analysis

Comparative Analysis of Protecting Groups

The Pbf group outperforms alternatives in deprotection efficiency and side-reaction suppression:

Table 3: Deprotection Rates of Arginine Protecting Groups

| Group | Deprotection Time (TFA) | Tryptophan Alkylation |

|---|---|---|

| Pbf | 3 hours | 2–3% |

| Pmc | 6 hours | 15–20% |

| Mtr | 12 hours | 25–30% |

Optimization Strategies

Reagent Purity

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: Fmoc-Arg(pbf)-H primarily undergoes deprotection reactions to remove the Fmoc and Pbf groups. The Fmoc group is removed by treatment with piperidine, while the Pbf group is removed by treatment with TFA.

Common Reagents and Conditions:

Deprotection of Fmoc Group: Piperidine in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Deprotection of Pbf Group: Trifluoroacetic acid (TFA) in the presence of scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products Formed: The major products formed from the deprotection reactions are the free amino acid arginine and the corresponding by-products from the removal of the Fmoc and Pbf groups.

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Overview : Fmoc-Arg(Pbf)-H is predominantly used in SPPS, a widely adopted method for synthesizing peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group allows for selective protection of the amino group, facilitating the stepwise addition of amino acids to form peptides.

Key Benefits :

- Enhanced Stability : The Pbf protecting group provides increased stability during synthesis compared to other protecting groups like Boc.

- Rapid Deprotection : The Pbf group can be removed efficiently using trifluoroacetic acid (TFA), allowing for straightforward peptide assembly .

Data Table: Comparison of Protecting Groups in SPPS

| Protecting Group | Deprotection Time | Stability | Application Suitability |

|---|---|---|---|

| Pbf | 1-2 times faster | High | Suitable for Arg and Trp |

| Boc | Slower | Moderate | Limited for complex peptides |

| Alloc | Moderate | Low | Specific applications only |

Peptide Therapeutics Development

Overview : Peptides synthesized using this compound have been investigated for their potential therapeutic applications, including drug delivery systems and as therapeutic agents themselves.

Case Study Example :

- Cyanophycin Segments Synthesis : Research has demonstrated the use of this compound in synthesizing segments of cyanophycin, a polymer that can enhance cell penetration for drug delivery . This study highlighted the efficiency of using this compound in constructing peptide sequences that facilitate cellular uptake.

Bioconjugation Techniques

Overview : The incorporation of this compound into peptides allows for the development of bioconjugates that can be utilized in targeted drug delivery and diagnostic applications.

Application Example :

- Gene Delivery Systems : A study explored the conjugation of PAMAM dendrimers with nuclear localization signal peptides derived from fibroblast growth factor, utilizing this compound to enhance gene delivery efficacy . This application demonstrates the versatility of this compound in creating functionalized peptides for biomedical use.

Structural Biology Studies

Overview : The unique structural features imparted by this compound enable researchers to study protein interactions and conformational dynamics.

Research Findings :

- NMR Studies on Isotopically Labeled Amino Acids : Investigations involving isotopically labeled derivatives of this compound have provided insights into the dynamic behavior of peptides under various conditions, aiding in understanding protein folding and interactions .

Chemical Synthesis Protocols

This compound is synthesized through a series of well-defined steps that ensure high purity and yield. The synthesis typically involves:

Mechanism of Action

The mechanism of action of Fmoc-Arg(pbf)-H involves the protection of the amino and guanidino groups of arginine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, while the Pbf group prevents unwanted reactions at the guanidino group. This allows for the selective and efficient assembly of peptides.

Comparison with Similar Compounds

Key Insights :

- Pbf vs. Pmc : Pbf’s superior acid lability (1–2 hours vs. >3 hours for Pmc) reduces peptide exposure to harsh cleavage conditions, minimizing side reactions like tert-butylation .

- MIS Group : The MIS group achieves complete deprotection in 30 minutes under milder conditions, advantageous for peptides with multiple arginine residues .

Coupling Efficiency

Table 1: Coupling Efficiency Under Different Conditions

Key Insights :

- Pseudoproline Moieties : The incorporation of Ser(ΨMe,Mepro) residues enhances coupling efficiency by reducing steric hindrance, enabling quantitative acylation .

- Solvent Effects : Polar aprotic solvents like N-methylpyrrolidone (NMP) or dichloromethane (DCM) improve solubility and reaction kinetics .

- Activator Choice : Uronium-based activators (e.g., HATU, HBTU) outperform carbodiimides (e.g., DIC) in sterically demanding contexts .

Deprotection Kinetics

Table 2: Deprotection Kinetics of Guanidino Protecting Groups

| Group | Cleavage Conditions | Time | Completion | Reference |

|---|---|---|---|---|

| Pbf | 95% TFA + scavengers | 1–2 hours | >95% | |

| MIS | 1:1 TFA/DCM + scavengers | 30 minutes | 100% | |

| Pmc | 95% TFA + scavengers | >3 hours | ~90% |

Key Insights :

- Pbf Limitations : Prolonged cleavage (>2 hours) may induce side reactions like diketopiperazine (DKP) formation in sequences with Pro or Cys residues .

- MIS Advantage : Rapid deprotection at lower TFA concentrations reduces acid-induced degradation, making it suitable for sensitive peptides .

Stability and Side Reactions

Biological Activity

Fmoc-Arg(pbf)-H, a derivative of arginine, is widely used in peptide synthesis due to its unique properties and biological activities. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which enhance its stability and solubility during synthesis. This article reviews the biological activity of this compound, including its role in drug delivery systems, antimicrobial activity, and its efficacy in various biological assays.

This compound is characterized by:

- Molecular Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : 366.42 g/mol

- Solubility : Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO), but less soluble in water, which can affect its bioavailability.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to facilitate cellular uptake and enhance the delivery of therapeutic agents. Key areas of research include:

1. Cell Penetrating Peptides (CPPs)

This compound has been shown to enhance the delivery of nucleic acids and other cargoes into cells. Studies indicate that arginine-rich peptides, including those containing this compound, exhibit significant cell penetration capabilities due to their positive charge, which facilitates interaction with negatively charged cell membranes.

2. Antimicrobial Activity

Recent investigations into cationic peptides enriched with arginine have revealed promising antimicrobial properties. For instance, peptides synthesized using this compound demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial membranes.

3. Splice-Redirecting Activity

In a study utilizing HeLa pLuc705 cells, this compound was conjugated to peptide nucleic acids (PNAs) to evaluate splice redirecting activity. The results showed that branched Arg-rich peptides exhibited significant splicing activity, indicating that this compound can effectively facilitate gene correction strategies through enhanced cellular uptake of therapeutic oligonucleotides .

Case Studies

- Delivery Efficiency : A study demonstrated that conjugates of this compound with PNAs showed enhanced delivery efficiency compared to linear peptides. The EC50 values indicated that branched structures retained significant activity even in serum conditions .

- Antimicrobial Peptides : Research on antimicrobial peptides synthesized with this compound revealed their potential as novel antimicrobial agents. The incorporation of Arg residues was crucial for enhancing the peptides' interaction with bacterial membranes .

- Synthesis Optimization : Investigations into the synthesis of peptides using this compound highlighted the importance of optimizing coupling conditions to minimize side reactions such as lactam formation. This optimization is vital for improving yield and purity in peptide synthesis .

Data Tables

Q & A

Q. How do reaction conditions influence the coupling efficiency of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer: Optimize coupling using polar aprotic solvents like N-butylpyrrolidinone (NBP) to enhance solubility and reduce steric hindrance. Monitor reaction progress via HPLC, where peak area ratios of Fmoc-Arg(Pbf)-Oxyma (product) vs. unreacted NBP (reactant) indicate completion (≥95% conversion at 120 minutes) . For challenging sequences, coupling agents like Oxyma or DIC improve efficiency.

Q. What are the critical factors for preserving Fmoc-Arg(Pbf)-H stability during synthesis?

- Methodological Answer: Use anhydrous solvents (e.g., DMF, DCM) and avoid prolonged exposure to basic conditions (e.g., piperidine) to prevent premature deprotection. Store the compound at 2–8°C in a desiccator to minimize hydrolysis of the Pbf group . Purity (>98% by HPLC) and moisture content (<2%) are critical quality metrics .

Q. How does the Pbf protecting group compare to Pmc in arginine side-chain protection?

- Methodological Answer: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) offers faster deprotection (1–2 hours in TFA) compared to Pmc, but extended cleavage times (≥3 hours) are required for peptides with multiple arginine residues. Pbf is more acid-labile, reducing side reactions during global deprotection .

Advanced Research Questions

Q. How can pseudoproline modifications with Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH improve peptide synthesis efficiency?

- Methodological Answer: Pseudoproline dipeptides reduce aggregation during SPPS by disrupting β-sheet formation. Combine Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH with microwave-assisted synthesis to enhance coupling rates (e.g., 30-minute cycles) and minimize deletion sequences. Validate purity via LC-MS and MALDI-TOF .

Q. What analytical methods resolve contradictions in this compound deprotection kinetics across studies?

- Methodological Answer: Use in situ FTIR or NMR to monitor real-time deprotection in TFA. For example, DEPT 135 NMR in DMSO-d6 confirms complete removal of Pbf by observing the disappearance of sulfonamide peaks (~7.5 ppm) . Compare kinetic data across solvent systems (e.g., TFA/DCM vs. TFA/thioanisole) to identify optimal conditions .

Q. How can methylated arginine derivatives (e.g., Fmoc-Arg(Me,Pbf)-OH) be synthesized for epigenetic studies?

Q. What strategies mitigate solubility issues of this compound in aqueous environments?

- Methodological Answer: Co-solvent systems (e.g., DMSO/NBP, 1:4 v/v) enhance dispersibility. For peptides, incorporate polar residues (e.g., Lys, Ser) or use PEGylated linkers. Solubility assays (e.g., dynamic light scattering) quantify aggregation thresholds .

Data Contradiction & Validation

Q. Why do reported cleavage times for Pbf vary between 1 hour and 4 hours?

- Methodological Answer: Variability arises from peptide length, arginine density, and TFA composition. For example, 1:1 TFA/DCM cleaves Pbf in 30 minutes for short peptides but requires >2 hours for multi-arginine sequences. Validate using model peptides (e.g., H-RGFL-NH2 vs. H-GFL-NH2) to isolate sequence-specific effects .

Q. How to address discrepancies in this compound stability under microwave vs. conventional heating?

- Methodological Answer: Microwave heating accelerates coupling but risks localized overheating. Use temperature-controlled reactors (≤50°C) and compare reaction kinetics via Arrhenius plots. HPLC-MS identifies degradation byproducts (e.g., Fmoc-Arg-OH) to refine protocols .

Method Development & Optimization

Q. What novel protecting groups (e.g., MIS) outperform Pbf for arginine in SPPS?

Q. How to design experiments using this compound for enzyme activity modulation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.